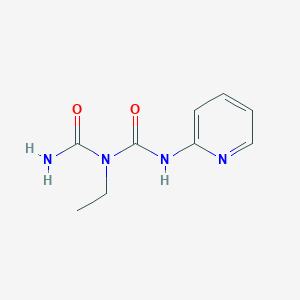
1-Ethyl-5-(2-pyridyl)biuret
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5-(2-pyridyl)biuret is a chemical compound that belongs to the class of biurets, which are derivatives of urea. This compound is characterized by the presence of an ethyl group and a pyridyl group attached to the biuret core. Biurets are known for their ability to form complexes with metal ions, making them useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-(2-pyridyl)biuret typically involves the reaction of ethyl isocyanate with 2-aminopyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C}_2\text{H}_5\text{NCO} + \text{C}_5\text{H}_4\text{N}\text{NH}_2 \rightarrow \text{C}_2\text{H}_5\text{NCONH}\text{C}_5\text{H}_4\text{N} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is typically carried out in large reactors with precise control over temperature and pressure to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-5-(2-pyridyl)biuret undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethyl and pyridyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Applications De Recherche Scientifique
1-Ethyl-5-(2-pyridyl)biuret has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Ethyl-5-(2-pyridyl)biuret involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Methyl-5-(2-pyridyl)biuret: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-5-(2-pyridyl)biuret: Contains a propyl group instead of an ethyl group.
1-Butyl-5-(2-pyridyl)biuret: Features a butyl group in place of the ethyl group.
Uniqueness: 1-Ethyl-5-(2-pyridyl)biuret is unique due to its specific combination of an ethyl group and a pyridyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
76267-13-5 |
|---|---|
Formule moléculaire |
C9H12N4O2 |
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
1-carbamoyl-1-ethyl-3-pyridin-2-ylurea |
InChI |
InChI=1S/C9H12N4O2/c1-2-13(8(10)14)9(15)12-7-5-3-4-6-11-7/h3-6H,2H2,1H3,(H2,10,14)(H,11,12,15) |
Clé InChI |
LFVGGACXRQAJBH-UHFFFAOYSA-N |
SMILES canonique |
CCN(C(=O)N)C(=O)NC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


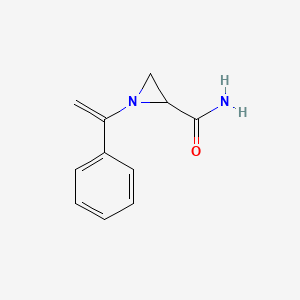
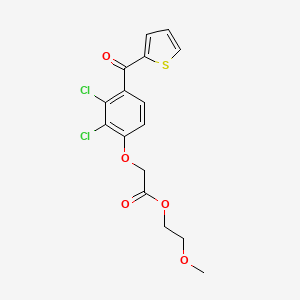

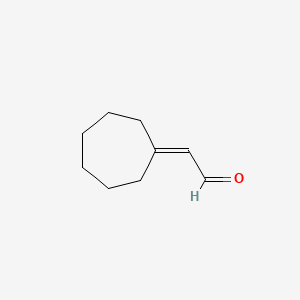

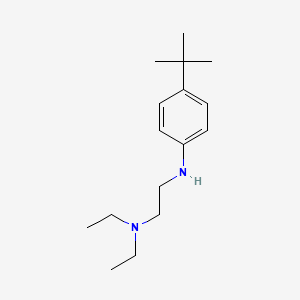
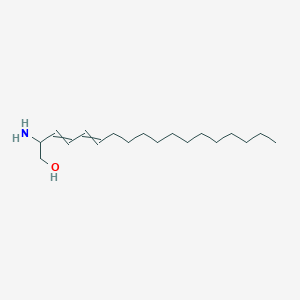
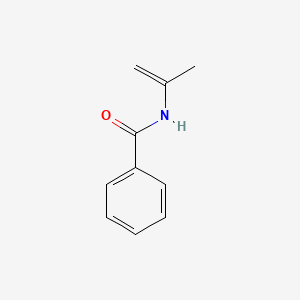
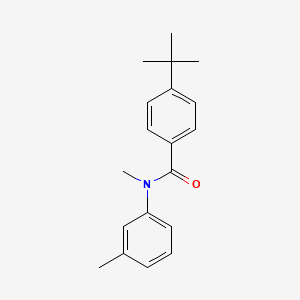

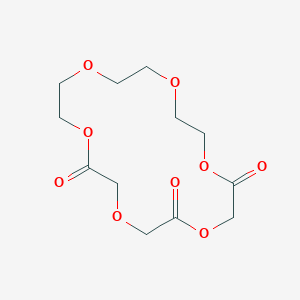
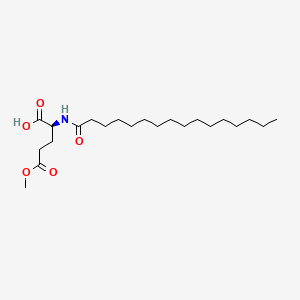
![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)

